2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For instance, Mazimba synthesized thiophene analogues of chalcones in good yields by condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the Gewald synthesis, where ethylcyanoacetate and cyclohexanone are reacted with sulfur at room temperature with continuous stirring in the presence of diethylamine .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The structure of thiophene derivatives can be complex, with various functional groups attached to the thiophene ring .Chemical Reactions Analysis
Thiophene easily reacts with electrophiles due to the π-excessive nature of the heteroaromatic ring . The reactivity of thiophene derivatives can be influenced by the substituents on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their structure. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Quantum Chemical Analysis for Corrosion Inhibition
A study by Zarrouk et al. (2014) performed quantum chemical calculations on compounds similar to 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate to evaluate their efficiency as corrosion inhibitors for copper in nitric acid media. This research highlights the potential application of such compounds in protecting metals from corrosion, demonstrating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Antitumor Activities
Liu et al. (2018) synthesized a compound structurally related to this compound and investigated its antitumor activity. The synthesized compound demonstrated significant inhibition of cancer cell line proliferation, suggesting potential applications in cancer therapy (Liu et al., 2018).
Solubility and Thermodynamics
Han et al. (2016) explored the solubility of compounds similar to this compound in various organic solvents. This study provides essential data for the purification and crystallization processes, crucial for further pharmaceutical and chemical studies (Han et al., 2016).
Medicinal Chemistry and Pharmacology
Pharmacological Activities
Research by Attimarad et al. (2017) on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, structurally related to the queried compound, revealed anti-inflammatory, analgesic, and antioxidant activities. Molecular docking studies predicted the binding modes on cyclooxygenase enzymes, providing insights into the mechanism of action for these biological activities (Attimarad et al., 2017).
Antimicrobial and Antiamoebic Activity
Sable et al. (2014) developed a one-pot method for synthesizing tetra-substituted thiophene derivatives, showing antimicrobial activity. Such studies underscore the potential of this compound analogs in developing new antimicrobial agents (Sable et al., 2014).
Future Directions
Properties
IUPAC Name |
[2-[2-(5-acetylthiophen-2-yl)ethylamino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-8(14)11-4-3-10(18-11)5-6-13-12(16)7-17-9(2)15/h3-4H,5-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXEEHAOOCOPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)COC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.